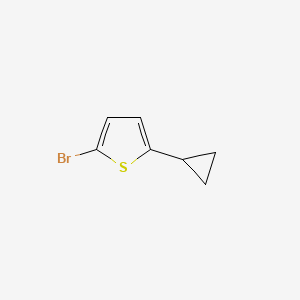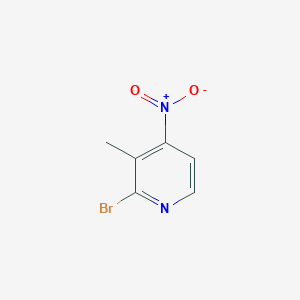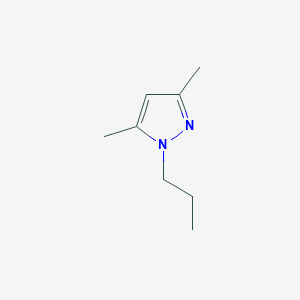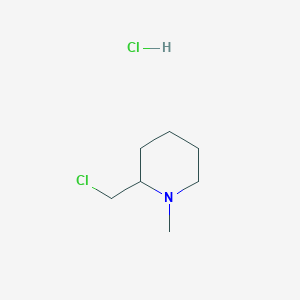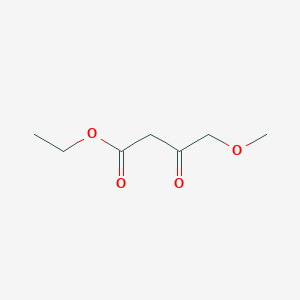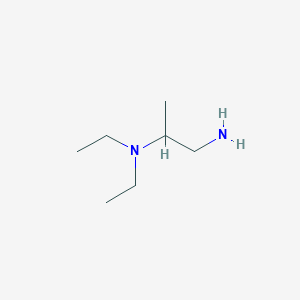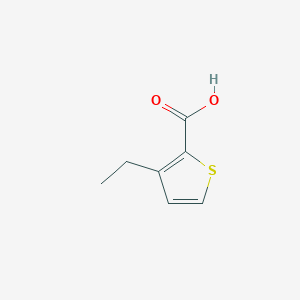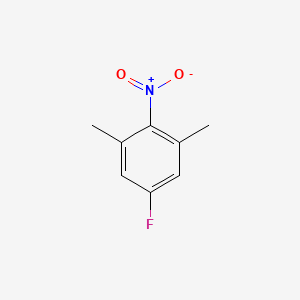![molecular formula C31H28P2 B1280597 (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-55-2](/img/structure/B1280597.png)
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene, commonly referred to as BDPB, is an organophosphorus compound that has a variety of applications in organic synthesis and materials science. BDPB is a chiral ligand, meaning it has two enantiomers, and is used in asymmetric synthesis to produce optically active compounds. It has also been used in the synthesis of polymers, and has potential applications in the fields of catalysis and electrochemistry.
Scientific Research Applications
Ligand-Mediated Processes in Palladium Chemistry
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene plays a crucial role in palladium chemistry as a ligand. It promotes direct alkyl-alkyl and indirect alkyl-halide reductive elimination reactions, which is significant in the field of catalysis and organic synthesis (Tuxworth et al., 2012).
Enantioselective Synthesis
This compound has been utilized in the enantioselective synthesis of diphosphine ligands. Through asymmetric Diels-Alder reactions, both (+)- and (-)- forms of this compound are prepared, which is essential for creating enantiomerically pure ligands (Aw & Leung, 1994).
Molecular Scaffolding in Peptide Analogues
It serves as a reverse-turn molecular scaffold in norborneno bispeptides. This application is pivotal in the study of peptide structures and their self-assembling properties, offering insights into protein folding and molecular interactions (Ranganathan et al., 1998).
Synthesis of Norphos Ligands
This bicyclic compound is crucial in synthesizing various Norphos ligands, which are used in asymmetric catalysis, particularly in amino acid synthesis (Brunner et al., 2008).
Catalysis in Organic Chemistry
It is used in rhodium-catalyzed asymmetric hydrogenations as a chiral ligand, demonstrating its significance in enhancing the enantioselectivity of chemical reactions (Morimoto et al., 2004).
Material Science and Polymer Chemistry
In material science, this compound has been incorporated into polymers, significantly impacting their refractive index and surface properties, particularly when exposed to UV light. Such applications are crucial in developing advanced materials for optical and electronic devices (Griesser et al., 2009).
properties
| { "Design of the Synthesis Pathway": "The synthesis of (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexene", "Diphenylphosphine", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in the presence of sodium hydroxide to form 1-bromo-2-cyclohexene", "Step 2: Reaction of 1-bromo-2-cyclohexene with diphenylphosphine in the presence of sodium borohydride to form 2-diphenylphosphino-cyclohexene", "Step 3: Reaction of 2-diphenylphosphino-cyclohexene with hydrochloric acid to form 2-diphenylphosphino-cyclohexanone", "Step 4: Reduction of 2-diphenylphosphino-cyclohexanone with sodium borohydride to form 2-diphenylphosphino-cyclohexanol", "Step 5: Reaction of 2-diphenylphosphino-cyclohexanol with sodium bicarbonate and ethyl acetate to form (2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene", "Step 6: Purification of the product by recrystallization from methanol and hexane" ] } | |
CAS RN |
71042-55-2 |
Molecular Formula |
C31H28P2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(1S,2R,3R,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25-,30-,31-/m1/s1 |
InChI Key |
CDJHPMXMJUCLPA-KWINWIPXSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H]1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



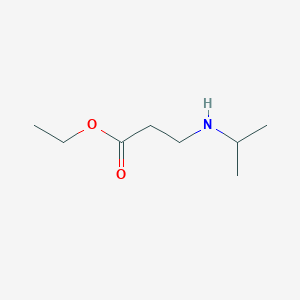

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)

